molecular formula C20H16ClFN2O3 B12198417 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B12198417
M. Wt: 386.8 g/mol
InChI Key: KEIVZUUKCZYFTK-UHFFFAOYSA-N
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Description

The compound 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic molecule that features a combination of chromenone and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling with chromenone: The pyrazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.

    Halogenation: Introduction of the chloro and fluoro substituents can be done using halogenating agents like thionyl chloride and fluorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: Used as a probe to study the interaction of chromenone derivatives with biological macromolecules.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves:

    Molecular Targets: It targets specific enzymes such as cyclooxygenase and kinases involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of the cyclooxygenase pathway reduces the production of pro-inflammatory prostaglandins. Inhibition of kinase pathways can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: can be compared with similar compounds such as:

  • 6-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
  • 6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Uniqueness

The presence of both chloro and fluoro substituents in This compound enhances its biological activity and specificity compared to compounds with only one halogen substituent.

Properties

Molecular Formula

C20H16ClFN2O3

Molecular Weight

386.8 g/mol

IUPAC Name

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C20H16ClFN2O3/c1-9-6-15-18(10(2)7-16(25)27-15)20(26)17(9)13-8-14(24-23-13)19-11(21)4-3-5-12(19)22/h3-7,14,24,26H,8H2,1-2H3

InChI Key

KEIVZUUKCZYFTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=CC=C4Cl)F)O

Origin of Product

United States

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